molecular formula C19H17N5O6S B2403175 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-43-1

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2403175
CAS No.: 868226-43-1
M. Wt: 443.43
InChI Key: FPQUUNVLTBYZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a structurally complex molecule featuring:

  • A pyrimidine core substituted with amino, thioether-linked, and oxo functional groups.
  • A benzodioxole moiety (benzo[d][1,3]dioxol-5-ylmethyl) attached via an amide bond.
  • A furan-2-carboxamide group at the 5-position of the pyrimidine ring.

The presence of a thioether linkage may enhance metabolic stability compared to oxygen or nitrogen analogs, while the benzodioxole group is frequently associated with CNS-targeting drugs .

Properties

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O6S/c20-16-15(22-17(26)12-2-1-5-28-12)18(27)24-19(23-16)31-8-14(25)21-7-10-3-4-11-13(6-10)30-9-29-11/h1-6H,7-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQUUNVLTBYZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including findings from case studies and research data.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Furan ring : Known for its reactivity and biological activity.
  • Dihydropyrimidine moiety : Often associated with antimicrobial and anticancer properties.
  • Benzo[d][1,3]dioxole : A pharmacophore that enhances binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, comparable to established antibiotics like isoniazid and ciprofloxacin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Dihydropyrimidine derivatives have been reported to inhibit cancer cell proliferation. For example, one study highlighted a related compound that protected pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, indicating a protective role in cellular stress responses .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the compound's efficacy. Modifications in the amino or carbonyl groups can significantly influence biological activity. For instance, substituents on the furan ring can alter the compound's lipophilicity and bioavailability, which are critical for its therapeutic effectiveness .

Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized based on the core structure of this compound. These compounds underwent in vitro testing against various pathogens:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus8 µg/mL
CP. aeruginosa16 µg/mL

Results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focused on pancreatic β-cell protection, the compound demonstrated significant protective effects against ER stress:

CompoundMax Activity (%)EC50 (µM)
WO5m1000.1 ± 0.01

This study underscores the compound's potential as a therapeutic agent in diabetes management by protecting β-cells from apoptosis under stress conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs identified from the evidence share carboxamide, pyrimidine, or heterocyclic motifs. Below is a comparative analysis:

Compound Name / CAS No. Core Structure Functional Groups Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrimidine Amino, thioether, benzodioxole, furan ~450 (estimated) Thioether linkage; benzodioxole moiety -
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (923226-70-4) Thiazole Methoxybenzyl, carboxamide, furan 371.4 Thiazole core; methoxy substitution
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-4-chloro-N-(2-methoxyethyl)butanamide (743444-69-1) Pyrimidine Chloro, methoxy, butanamide ~385 (calculated) Chloroalkyl chain; dual carboxamide
N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thienopyrimidine Fluoro, tetrahydrofuran, dimethylamino ~500 (estimated) Thienopyrimidine core; fluorophenyl group
Key Observations:

Thioether vs. Thiazole/Thienopyrimidine Cores: The target compound’s pyrimidine-thioether linkage (C-S-C) may confer distinct redox stability compared to thiazole (C-N-S) or thienopyrimidine (fused thiophene-pyrimidine) cores in analogs .

Benzodioxole vs. Methoxy/Fluoro Substitutions :

  • The benzodioxole group in the target compound is electron-rich and may enhance binding to aromatic pocket residues in enzymes, whereas methoxy or fluoro groups (as in 923226-70-4 and 743444-69-1) offer tunable hydrophobicity and electronic effects .

Carboxamide Positioning :

  • The furan-2-carboxamide group in the target compound and 923226-70-4 is critical for hydrogen bonding. However, its placement on a pyrimidine (target) versus thiazole (923226-70-4) alters spatial accessibility .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including amide bond formation and thioether linkages. Key steps include:

  • Coupling reagents: HBTU or HATU with DIPEA or NMM in DMF to facilitate amidation .
  • Thioether formation: Reaction of thiol-containing intermediates with halogenated pyrimidines under basic conditions (e.g., triethylamine) .
  • Purification: Use of column chromatography or recrystallization, monitored by TLC or HPLC (≥90% purity) .

Example Conditions :

StepReagentsSolventTemperaturePurity (HPLC)
AmidationHBTU/DIPEADMF25°C90–96%
Thioether linkageTriethylamineTHF0°C → RT85–92%

Q. How can the compound’s structural integrity and purity be validated?

  • NMR Spectroscopy : Confirm hydrogen and carbon environments (e.g., pyrimidine C=O at ~165 ppm in ¹³C NMR) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • HPLC : Use C18 columns with acetonitrile/water gradients; retention time consistency indicates purity .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

  • Dose-response curves : Use IC₅₀ values to compare potency (e.g., 0.5–10 µM range in kinase inhibition assays) .
  • Control experiments : Include positive controls (e.g., dasatinib for kinase inhibition) and solvent controls .
  • Statistical validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .

Q. What experimental designs are recommended for mechanistic studies?

  • Kinase inhibition assays : Measure ATP-binding competition using fluorescence polarization (FP) or TR-FRET .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., Src/Abl kinases) .
  • In vivo models : Evaluate efficacy in xenograft models (e.g., K562 leukemia cells) with oral dosing (10–50 mg/kg) .

Example Binding Data :

Target ProteinKd (nM)Assay Type
Src kinase3.2 ± 0.4FP
Abl kinase0.8 ± 0.2TR-FRET

Q. How to optimize solubility and stability for in vivo studies?

  • Solubility screening : Test in PEG-400, DMSO, or cyclodextrin solutions (target ≥1 mg/mL) .
  • Stability assays : Incubate in plasma (37°C, 24h) and analyze via LC-MS for degradation products .
  • Formulation : Use nanoemulsions or liposomes for improved bioavailability .

Methodological Considerations

Q. What analytical techniques are critical for functional group analysis?

  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .
  • X-ray crystallography : Resolve π-π stacking interactions between the benzodioxole and pyrimidine moieties .

Q. How to assess reactivity of the thioether and amide groups?

  • Thiol-disulfide exchange : Treat with dithiothreitol (DTT) to test reducibility .
  • Hydrolysis studies : Expose to acidic (HCl) or basic (NaOH) conditions and monitor degradation via HPLC .

Data Contradiction Analysis

  • Case Study : Conflicting IC₅₀ values in enzymatic vs. cellular assays may indicate off-target effects. Validate using siRNA knockdown of suspected secondary targets .
  • Troubleshooting : If crystallization fails, modify solvent systems (e.g., switch from ethanol to acetonitrile) or use seeding techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.